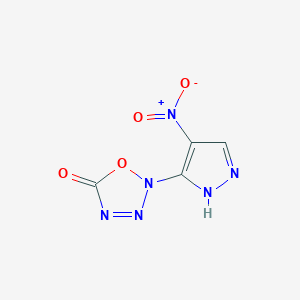![molecular formula C19H15N3O5 B4327221 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327221.png)
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
描述
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a pyrano[2,3-c]pyrazole core, which is known for its diverse pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one typically involves a multi-step reaction sequence. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding chalcone.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline intermediate.
Aldol Condensation: The pyrazoline intermediate is then subjected to an aldol condensation with 4-nitrobenzaldehyde in the presence of a base like potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to DNA to exert its anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- 3-(4-methoxyphenyl)-4-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
- 3-(4-methoxyphenyl)-4-(4-chlorophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The nitro group, in particular, can enhance the compound’s ability to participate in redox reactions and interact with biological targets.
属性
IUPAC Name |
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-26-14-8-4-12(5-9-14)18-17-15(10-16(23)27-19(17)21-20-18)11-2-6-13(7-3-11)22(24)25/h2-9,15H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBIJUGAXFGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4327140.png)
![3-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B4327146.png)

![3-[(4-CHLOROPHENYL)METHYL]-1-[3-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4327154.png)
![2-[5-(2-thienyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4327156.png)
![2,5-bis(3-bromophenyl)-3-(4-chlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4327160.png)
![ETHYL 4-{[2-({5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]AMINO}BENZOATE](/img/structure/B4327167.png)
![2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-N-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]-2-OXOACETAMIDE](/img/structure/B4327179.png)
![4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE](/img/structure/B4327193.png)
![4-(4-nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4327196.png)
![4-(3-thienyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4327202.png)
![3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327213.png)
![3-(4-METHOXYPHENYL)-4-(2-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE](/img/structure/B4327215.png)
![3-(3-nitrophenyl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327229.png)
